

# Spectroscopic Elucidation of Rubropunctatin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Rubropunctatin is a naturally occurring orange azaphilone pigment produced by several species of Monascus fungi, most notably Monascus purpureus.[1][2] This class of compounds has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities. Rubropunctatin, in particular, has demonstrated potent anti-inflammatory, immunosuppressive, antioxidative, and antitumor properties.[3][4] Its potential as a dual agent for cancer chemotherapy and phototherapy is an active area of research.[5] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the development of potential therapeutic derivatives. This technical guide provides a comprehensive overview of the spectroscopic analysis of Rubropunctatin using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and insights into its biological signaling.

### **Spectroscopic Data**

The structural elucidation of **Rubropunctatin** has been achieved through the application of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry analyses.

#### **NMR Spectroscopic Data**



The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Rubropunctatin** are typically recorded in deuterated chloroform (CDCl<sub>3</sub>) or deuterated methanol (CD<sub>3</sub>OD).[4] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Rubropunctatin** 

Atom Number	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1	~8.30	S	-
H-4	~6.50	S	-
H-5	~7.00	d	~16.0
H-6	~6.20	dq	~16.0, 7.0
H-7	~1.90	d	~7.0
H-9	~6.10	S	-
H-10	~1.55	S	-
H-1'	~2.95	t	~7.5
H-2'	~1.65	m	-
H-3'	~1.35	m	-
H-4'	~1.35	m	-
H-5'	~0.90	t	~7.0

Table 2: 13C NMR Spectroscopic Data for **Rubropunctatin** 



Atom Number	Chemical Shift (ppm)
C-1	~160.5
C-3	~175.0
C-4	~105.0
C-4a	~165.0
C-5	~130.0
C-6	~125.0
C-7	~18.0
C-8	~140.0
C-8a	~100.0
C-9	~195.0
C-9a	~90.0
C-10	~25.0
C-1'	~45.0
C-2'	~31.5
C-3'	~22.5
C-4'	~22.5
C-5'	~14.0
C=O (side chain)	~205.0

## **Mass Spectrometry Data**

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the elemental composition and molecular weight of **Rubropunctatin**.

Table 3: Mass Spectrometry Data for Rubropunctatin



Parameter	Value
Molecular Formula	C21H22O5
Molecular Weight	354.40 g/mol
Exact Mass	354.1467
Ionization Mode	ESI-MS/MS
Observed [M+H]+	m/z 355.1539
Key Fragment Ions (m/z)	283, 255, 227

# **Experimental Protocols**

The following are detailed methodologies for the spectroscopic analysis of **Rubropunctatin**.

### **Sample Preparation**

- Isolation and Purification: Rubropunctatin is typically isolated from the mycelia of Monascus species grown on a suitable substrate like rice. The pigment is extracted using an organic solvent such as ethanol or methanol. The crude extract is then subjected to chromatographic purification techniques like column chromatography over silica gel or preparative high-performance liquid chromatography (HPLC) to obtain pure Rubropunctatin.
- NMR Sample Preparation: Approximately 5-10 mg of purified Rubropunctatin is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or CD<sub>3</sub>OD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Mass Spectrometry Sample Preparation: A dilute solution of purified Rubropunctatin
  (approximately 1-10 μg/mL) is prepared in a suitable solvent system, typically a mixture of
  methanol or acetonitrile and water, often with the addition of a small amount of formic acid or
  ammonium acetate to promote ionization.

#### NMR Data Acquisition



- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.[1][4]
- <sup>1</sup>H NMR Spectroscopy:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is used.
  - Acquisition Parameters:
    - Spectral Width: ~16 ppm
    - Number of Scans: 16-64
    - Relaxation Delay (d1): 1-2 seconds
    - Acquisition Time: ~3-4 seconds
- ¹³C NMR Spectroscopy:
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.
  - Acquisition Parameters:
    - Spectral Width: ~240 ppm
    - Number of Scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C)
    - Relaxation Delay (d1): 2-5 seconds
    - Acquisition Time: ~1-2 seconds
- 2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments are conducted, including:
  - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.



 HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

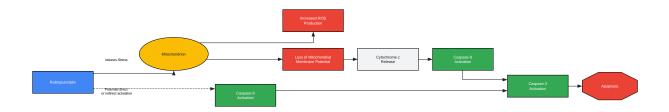
#### **Mass Spectrometry Analysis**

- Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or
   Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- ESI-MS/MS Analysis:
  - Infusion: The prepared sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μL/min.
  - Ionization Parameters:
    - Capillary Voltage: 3-4 kV
    - Nebulizing Gas (N₂) Flow: 1-2 L/min
    - Drying Gas (N<sub>2</sub>) Temperature: 200-300 °C
  - MS Scan: A full scan in the positive ion mode is performed over a mass range of m/z 100-1000 to detect the protonated molecular ion [M+H]+.
  - MS/MS Fragmentation: The [M+H]<sup>+</sup> ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation pattern.

# **Signaling Pathway**

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of **Rubropunctatin**. One of the key findings is its ability to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[5]





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## References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. rsc.org [rsc.org]
- 4. The mitochondrial death pathway: a promising therapeutic target in diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.pdx.edu [web.pdx.edu]
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